Product packaging for Lead(2+) neodecanoate(Cat. No.:CAS No. 90459-25-9)

Lead(2+) neodecanoate

Cat. No.: B14464306
CAS No.: 90459-25-9
M. Wt: 550 g/mol
InChI Key: HHMCJNWZCJJYPE-UHFFFAOYSA-L
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Description

Contextualization within Organometallic Chemistry Research

Lead(2+) neodecanoate belongs to the broader family of metal carboxylates, which have garnered significant research interest for their diverse applications in areas like catalysis, separation, and gas storage. researchgate.net The coordination chemistry of lead(II) carboxylates is a particularly active field of study. researchgate.netresearchgate.net This is due to the flexible coordination environment of the lead(II) ion and the varied bonding modes it can adopt. researchgate.net

A key feature influencing the structure of lead(II) compounds is the 6s² lone pair of electrons, which can be stereochemically active or inactive. researchgate.netrsc.org An active lone pair results in a "hemidirected" coordination geometry, where the chemical bonds are arranged in only one hemisphere around the metal ion, leaving a noticeable gap. rsc.orgunits.it Conversely, an inactive lone pair leads to a "holodirected" structure with a more symmetrical distribution of bonds. rsc.org Spectroscopic and crystallographic studies on a series of lead carboxylates have shown that they can be divided into two groups based on the length of their carbon chains, with each group exhibiting a characteristic coordination geometry. rsc.org

Historical Perspectives on Lead Carboxylate Research

The use of lead compounds dates back to antiquity, with evidence of lead mining and smelting from thousands of years ago. researchgate.net Lead salts, specifically, were used in medicines, cosmetics, and as sweetening agents in Greco-Roman times. researchgate.net In the context of materials, lead carboxylates, often called lead soaps, have a long history as secondary driers in oil-based paints and varnishes. rsc.orgohans.com Their formation has also been identified as a significant factor in the degradation and deterioration of historical oil paintings, where free fatty acids from the oil binder react with lead-containing pigments. rsc.orgresearchgate.nettandfonline.com

Systematic scientific research into lead carboxylates gained considerable momentum in the second half of the 20th century. This was driven by industrial applications and a growing academic interest in the unique coordination geometries dictated by the lead(II) ion's lone electron pair. While historically prized for their performance, the use of lead-based compounds, including lead neodecanoate, has declined in many consumer applications due to recognized toxicity and environmental concerns. ohans.comindustrialchemicals.gov.au

Contemporary Relevance of this compound in Advanced Materials Science

Despite restrictions, this compound remains relevant in niche industrial markets where its specific performance characteristics are highly valued. bdmaee.net Its primary applications are found in polymer stabilization, specialty catalysis, and as a high-performance additive in industrial coatings and lubricants. bdmaee.netindustrialchemicals.gov.auontosight.ai

This compound serves a crucial function as a heat stabilizer, particularly for polyvinyl chloride (PVC). ontosight.aiontosight.ai It helps prevent the thermal degradation of PVC during high-temperature processing and improves the durability of the final products. ontosight.aibdmaee.net

Beyond stabilization, it also acts as a crosslinking promoter. bdmaee.net

In PVC formulations , it enhances structural integrity, which is beneficial for products like pipes (B44673) and profiles exposed to UV radiation or high temperatures. bdmaee.net

For elastomers such as Ethylene Propylene Diene Monomer (EPDM), Natural Rubber (NR), and Styrene-Butadiene Rubber (SBR), it is used as a co-catalyst in peroxide-initiated crosslinking systems. bdmaee.net It works by stabilizing radical intermediates, which increases the number of active sites available for crosslinking. bdmaee.net One study published in Rubber Chemistry and Technology demonstrated that adding 0.5–1.0 parts per hundred rubber (phr) of lead neodecanoate to a peroxide-crosslinked EPDM blend improved tensile strength by 12% and increased elongation at break by 20%. bdmaee.net

In cable insulation , research reported in the Journal of Applied Polymer Science found that using lead neodecanoate with dicumyl peroxide enhanced the gel content and thermal stability of crosslinked polyethylene (B3416737) (XLPE) insulation layers. bdmaee.net

The unique chemical properties of this compound make it an effective component in specialized catalytic and coating applications.

Catalysis: Its high solubility in non-polar, organic media makes it a suitable catalyst in systems where water sensitivity is a concern. bdmaee.net

Esterification and Transesterification: It serves as a mild yet effective catalyst for esterification reactions, achieving high yields under solvent-free conditions. bdmaee.net When supported on mesoporous silica, it has been shown to function as an efficient and reusable heterogeneous catalyst for the transesterification of triglycerides in biodiesel production. bdmaee.net

Polymerization Reactions: The compound is known to accelerate radical polymerization and the curing of epoxies. vulcanchem.com It is also used in the production of polyurethane foam. vulcanchem.com

Oxidative Coupling: In synthetic organic chemistry, it has been used to promote phenolic oxidative coupling to form biaryl linkages, which are precursors to polymers and natural products. bdmaee.net

Coating Science: this compound is a well-established drying agent (drier) in oil-based and alkyd coatings, paints, and inks. bdmaee.netohans.comohans.com It functions by catalyzing the oxidative crosslinking of unsaturated fatty acids in drying oils, which hardens the coating film. bdmaee.netohans.com

Drying Mechanism: It is classified as a "through-drier," meaning it promotes uniform curing throughout the entire thickness of the film, not just at the surface. bdmaee.net This ensures the development of a hard, durable finish and is often combined with surface driers like cobalt carboxylates for optimal performance. bdmaee.netbdmaee.net

Performance in Coatings: In high-performance industrial and marine coatings, lead neodecanoate contributes to excellent hardness, durability, and moisture resistance. ohans.comohans.com A 2019 study in Progress in Organic Coatings found that an epoxy ester marine coating with lead neodecanoate had a water absorption rate of only 0.8% after 30 days, compared to 1.4% for a cobalt-based system. ohans.com However, a known drawback is its tendency to cause yellowing in light-colored coatings over time. bdmaee.net

Comparative Performance of Lead Neodecanoate Blends in Coatings
Blend RatioDrying Time (hrs)Yellowing IndexFilm Hardness (Shore D)
100% Lead61885
50% Lead + 50% Zirconium8880
100% Zirconium12370

Source: bdmaee.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H38O4Pb B14464306 Lead(2+) neodecanoate CAS No. 90459-25-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

90459-25-9

Molecular Formula

C20H38O4Pb

Molecular Weight

550 g/mol

IUPAC Name

7,7-dimethyloctanoate;lead(2+)

InChI

InChI=1S/2C10H20O2.Pb/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2

InChI Key

HHMCJNWZCJJYPE-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Pb+2]

Origin of Product

United States

Advanced Characterization Techniques for Lead 2+ Neodecanoate Systems

Spectroscopic Analysis of Molecular and Coordination Structures

Spectroscopic methods provide invaluable insights into the chemical environment of the lead ion and its coordination with the neodecanoate ligand.

Infrared (IR) spectroscopy is a powerful tool for probing the interaction between the lead(II) ion and the neodecanoate ligand. The analysis focuses on the vibrational frequencies of the carboxylate group (-COO⁻), which are sensitive to the nature of the metal-ligand bond. In a free neodecanoic acid molecule, the carbonyl group (C=O) shows a characteristic stretching vibration. Upon formation of the lead(2+) salt, this band is replaced by two distinct bands corresponding to the asymmetric (νₐsym) and symmetric (νₛym) stretching vibrations of the carboxylate group.

The frequency separation between these two bands, denoted as Δν (Δν = νₐsym - νₛym), provides critical information about the coordination mode of the carboxylate ligand. Different coordination modes (e.g., monodentate, bidentate chelating, or bidentate bridging) result in different Δν values. For instance, a larger separation is often indicative of a more covalent, monodentate interaction, while a smaller separation suggests a more ionic or bidentate coordination. nih.gov In Lead(2+) neodecanoate, the analysis of these bands confirms the formation of a coordination complex and can be used to study its stability and structure in various formulations. sapub.org The presence of Pb-O vibrational modes, typically found in the far-IR region (around 480-560 cm⁻¹), provides direct evidence of the metal-oxygen bond. sapub.org

Vibrational ModeTypical Wavenumber (cm⁻¹) in Free AcidTypical Wavenumber (cm⁻¹) in Lead(2+) SaltSignificance
O-H Stretch (of COOH)~3000 (broad)AbsentConfirms deprotonation and salt formation.
C=O Stretch (of COOH)~1700-1725AbsentIndicates replacement by carboxylate group.
Asymmetric COO⁻ Stretch (νₐsym)N/A~1510-1560Frequency separation (Δν) indicates coordination mode (monodentate, bidentate, bridging). nih.gov
Symmetric COO⁻ Stretch (νₛym)N/A~1400-1440
Pb-O StretchN/A~480-560Direct evidence of the lead-oxygen coordination bond. sapub.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. When this compound is incorporated into hybrid materials, such as coatings or polymers, XPS is instrumental in verifying its presence on the surface and determining the oxidation state of the lead.

The high-resolution XPS spectrum of the Pb 4f region is characteristic. It shows a doublet corresponding to the Pb 4f₇/₂ and Pb 4f₅/₂ orbitals, separated by approximately 4.8 to 4.9 eV. xpsfitting.comtheijes.com The binding energy of the Pb 4f₇/₂ peak for lead in the +2 oxidation state typically falls in the range of 137-139 eV. theijes.com A shift in binding energy can indicate changes in the chemical environment of the lead atom, such as interactions with other components in the hybrid material. rsc.org By analyzing the core level spectra of C 1s and O 1s as well, a complete picture of the surface composition and the interactions of the neodecanoate ligand can be achieved. This is particularly useful for studying surface phenomena, such as adhesion or catalytic activity, where the surface composition is paramount.

ElementCore LevelTypical Binding Energy (eV)Information Obtained
Lead (Pb)Pb 4f₇/₂137.0 - 139.0 theijes.comConfirmation of Pb presence and its +2 oxidation state.
Lead (Pb)Pb 4f₅/₂~142.0 - 144.0Confirms Pb 4f doublet; separation from 4f₇/₂ is ~4.88 eV. xpsfitting.com
Oxygen (O)O 1s~531 - 533Identifies oxygen in the carboxylate group and potential oxides.
Carbon (C)C 1s~284 - 288Distinguishes between hydrocarbon chains and the carboxylate carbon.

Morphological and Microstructural Characterization in Material Formulations

Microscopy techniques are essential for visualizing the physical dispersion and integration of this compound within a material matrix, which directly impacts the bulk properties of the formulation.

Scanning Electron Microscopy (SEM) is widely used to investigate the surface morphology and microstructure of materials containing this compound. By scanning a focused beam of electrons over a sample, SEM produces high-resolution images of the surface topography. In polymer or coating formulations, SEM can reveal how this compound is dispersed. It can distinguish between a homogeneous distribution and the formation of agglomerates or distinct phases. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental mapping of the surface, visually correlating the distribution of lead with specific morphological features. walisongo.ac.id This is critical for quality control and for understanding how the additive influences properties like gloss, texture, and mechanical strength.

For higher resolution analysis, Transmission Electron Microscopy (TEM) is employed to study the nanoscale morphology and the extent of integration of this compound within a material. mdpi.com TEM passes a beam of electrons through an ultrathin specimen, allowing for the visualization of internal structures at the nanoscale. This technique can reveal whether this compound exists as discrete nanoparticles, how it is incorporated into a polymer matrix, or its arrangement at interfaces. mdpi.com The high magnification capabilities of TEM are crucial for developing advanced nanocomposites where the precise arrangement of all components dictates the material's ultimate performance. However, care must be taken during analysis, as high-energy electron beams can sometimes induce damage or changes in beam-sensitive materials. mdpi.com

Thermal Analysis in Application Contexts

Thermal analysis techniques are fundamental in determining the stability, decomposition behavior, and influence of this compound on the thermal properties of materials in which it is used, such as in PVC stabilization or as a paint drier. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly used.

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and residual mass. For lead carboxylates like lead(II) decanoate (B1226879), a close analog, thermal decomposition typically occurs in distinct stages. rsc.org The initial stages involve the loss of the organic ligands, followed by the formation of lead carbonate and ultimately lead(II) oxide (PbO) as the final residue at high temperatures. rsc.orgquora.com The decomposition products often include ketones, alkanes, CO₂, and CO. rsc.org TGA is vital for establishing the upper service temperature of materials containing this additive.

DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions such as melting, crystallization, and glass transitions. In polymer formulations, the addition of this compound can alter these transition temperatures, which DSC can precisely measure. This information is critical for processing applications and for understanding the compound's role as a heat stabilizer.

Analysis TechniqueTypical Temperature Range (°C)Observed EventSignificance
TGA~270 - 450Decomposition of neodecanoate ligands.Indicates the onset of thermal instability. rsc.org
TGA>450Formation of stable lead oxide (PbO) residue.Determines final decomposition product and residue content. rsc.orgquora.com
DSCVariableMelting point / Phase transitions.Characterizes physical transitions of the pure compound.
DSCVariableShift in glass transition (Tg) of a polymer matrix.Shows the effect of the additive on polymer properties.

Thermogravimetric Analysis (TGA) for Decomposition Characteristics

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability and decomposition profile of materials like this compound. eltra.com By precisely measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA provides quantitative insights into its thermal degradation process. The analysis of lead carboxylates, such as lead(II) decanoate, a compound structurally similar to lead neodecanoate, reveals a multi-stage decomposition process. rsc.org

Table 1: Representative TGA Decomposition Data for a Lead Carboxylate.
Decomposition StageTemperature Range (°C)Peak Decomposition Temp. (°C)Mass Loss (%)Associated Process
1185 - 240228~5%Loss of water/residual solvent, initial breakdown
2240 - 365293 & 350~45%Major decomposition of carboxylate, release of ketones and hydrocarbons
3> 500-~1.5%Final decomposition to stable oxide

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the phase transitions of a material by measuring the difference in heat flow required to increase the temperature of a sample and a reference. mdpi.com For this compound, DSC can identify melting points, glass transitions, and exothermic or endothermic decomposition events. mdpi.com

When a sample of a lead carboxylate is heated in a DSC instrument, the resulting thermogram plots heat flow against temperature. researchgate.net An endothermic peak, which points downwards, typically signifies a phase transition such as melting. researchgate.net For example, a DSC scan of leady oxide, a related material, shows a sharp endothermic peak corresponding to the melting of free lead. researchgate.net Conversely, exothermic events, indicated by upward-pointing peaks, are associated with processes that release energy, such as crystallization or, commonly for lead carboxylates, thermal decomposition. sharif.edu

The DSC analysis of alkaline lead acetate (B1210297), for instance, reveals several distinct exothermic peaks between 180°C and 420°C, which are directly associated with the stages of its thermal decomposition. sharif.edu These exothermic events correspond to the weight loss steps observed in TGA. sharif.edu By integrating the area under these peaks, the enthalpy change (ΔH) for each transition can be quantified, providing valuable thermodynamic data about the process. sharif.edu The reproducibility of temperature measurements for such phase transitions in DSC is generally within ±2°C. ucs.brucs.br This information is critical for establishing processing and application temperatures to avoid unintended degradation or phase changes.

Table 2: Illustrative DSC Data for Phase Transitions in a Lead Carboxylate System.
Event TypeOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (J/g)Interpretation
Endotherm~95~105-Melting of the compound
Exotherm185228.5147.0First stage of exothermic decomposition
Exotherm240293.4438.5Second stage of exothermic decomposition
Exotherm312350.21658Third stage of exothermic decomposition

Note: The data is illustrative, with exothermic events based on findings for alkaline lead acetate. sharif.edu

Electrochemical Characterization in Coating Performance Evaluation

Electrochemical techniques are indispensable for evaluating the performance of protective coatings that incorporate compounds like this compound. mdpi.com These methods can detect the onset of coating degradation and substrate corrosion long before any visible signs appear. kta.com Among these, Electrochemical Impedance Spectroscopy (EIS) is a particularly powerful non-destructive technique for characterizing the barrier properties and failure mechanisms of coatings. phmsociety.org

In an EIS experiment, a small amplitude AC voltage is applied to the coated metal substrate immersed in an electrolyte (e.g., a 3.5% NaCl solution), and the resulting current is measured over a range of frequencies. kta.commdpi.com The calculated impedance, which is the frequency-dependent resistance to current flow, provides detailed information about the coating's condition. phmsociety.org High-performance protective coatings are expected to exhibit very high impedance values, often greater than 100 MΩ·cm². mdpi.com

The data from EIS is typically visualized in Bode or Nyquist plots and analyzed by fitting it to an equivalent electrical circuit (EEC) model. mdpi.com This model uses elements like resistors and capacitors to represent the physical properties of the coating system. nih.gov Key parameters extracted from this analysis include:

Coating Capacitance (Cc): This parameter is related to the amount of water absorbed by the coating. An increase in Cc over time indicates water uptake, which is often a precursor to coating failure. mdpi.com

Pore Resistance (Rpo): This represents the resistance of the electrolyte within the pores and defects of the coating. A decrease in Rpo signifies that the electrolyte has penetrated the coating, creating pathways to the metal substrate. phmsociety.org

Studies on similar systems, such as the formation of lead dodecanoate (B1226587) layers on lead substrates, have demonstrated that these carboxylate films can act as effective corrosion inhibitors by forming a protective barrier that limits the anodic dissolution of the metal. researchgate.net EIS allows for the quantitative monitoring of the integrity of such protective layers over time.

Table 3: Interpretation of Key EIS Parameters for Coating Evaluation.
EIS ParameterIndication of Good PerformanceIndication of Poor PerformancePhysical Meaning
Impedance Modulus at 0.01 Hz (|Z|0.01Hz)High and stable (>108 Ω·cm²)Low and decreasing (<106 Ω·cm²)Overall barrier protection against corrosion
Coating Capacitance (Cc)Low and stableIncreasing over timeWater uptake by the coating film
Pore Resistance (Rpo)High and stableDecreasing over timeResistance to ion transport through coating defects

Mechanistic Investigations of Lead 2+ Neodecanoate Interactions

Stabilization Mechanisms in Polymer Degradation Processes

Lead(2+) neodecanoate is recognized for its role as a heat stabilizer, particularly in chlorine-containing polymers like polyvinyl chloride (PVC). Its primary function is to counteract the degradation pathways that are initiated by thermal energy during processing or environmental exposure. The stabilization mechanisms are primarily twofold: scavenging acidic byproducts and deactivating unstable sites in the polymer structure.

The thermal degradation of PVC is an autocatalytic process that begins with the elimination of hydrogen chloride (HCl) from the polymer backbone. This released HCl can then catalyze further degradation, leading to discoloration, embrittlement, and a general loss of mechanical properties.

This compound, as a salt of a weak acid, acts as an effective acid scavenger. It neutralizes the liberated hydrogen chloride through a classic acid-base reaction. This reaction prevents the buildup of HCl in the polymer matrix, thereby interrupting the autocatalytic cycle of degradation. The general reaction can be represented as:

Pb(C₉H₁₉COO)₂ + 2HCl → PbCl₂ + 2C₉H₁₉COOH

This process transforms the corrosive gaseous HCl into a more stable and inert lead chloride salt, significantly enhancing the thermal stability of the PVC material. The effectiveness of this scavenging action is a key factor in the performance of lead-based stabilizers.

The initiation of PVC degradation often occurs at specific defect sites within the polymer chain, such as those containing allylic chlorine atoms. These sites are structurally less stable and are prone to the initial elimination of HCl. Lead carboxylates, including this compound, are understood to improve stability by substituting these labile chlorine atoms with the more stable carboxylate group.

This substitution occurs through a nucleophilic attack by the carboxylate anion on the carbon atom bonded to the labile chlorine. The neodecanoate group forms a more stable ester linkage with the polymer backbone, effectively passivating the defect site and preventing it from initiating the "zipper-like" dehydrochlorination cascade. This mechanism contributes to the long-term heat stability of the polymer.

Catalytic Mechanisms in Organic Transformations

Beyond its role in polymer stabilization, the lead(II) center in this compound can exhibit catalytic activity in various organic reactions. This activity is governed by the coordination environment of the lead ion and the nature of the ligands attached to it.

The catalytic activity of a metal complex is intrinsically linked to the dynamics of ligand coordination and dissociation. For lead(II) compounds, the presence of a stereochemically active 6s² lone pair of electrons can lead to different coordination geometries, described as hemidirected or holodirected. rsc.org

Hemidirected: The ligands are arranged on only one side of the metal ion, leaving the lone pair to occupy a significant volume on the other side. This creates an accessible coordination site that can be crucial for catalysis, allowing substrate molecules to bind and react.

Holodirected: The ligands are more symmetrically distributed around the metal ion, and the lone pair is stereochemically inactive.

The coordination number and geometry around the Pb(II) ion can change during a catalytic cycle. The neodecanoate ligands, with their bulky, branched structure, influence the steric accessibility of the lead center. The ability of substrates to coordinate to the lead ion, undergo transformation, and for the products to then dissociate is a key aspect of the catalytic mechanism. While detailed studies on the ligand dynamics of this compound specifically are limited, the principles of coordination chemistry suggest that these dynamics are fundamental to its catalytic function, for instance, in its role as a drier in paints and coatings where it catalyzes oxidative crosslinking reactions.

Lead(II) carboxylate complexes have been demonstrated to act as effective heterogeneous catalysts. For example, various lead(II) coordination compounds, featuring different carboxylate-containing ligands, have been shown to catalyze the cyanosilylation of aldehydes with trimethylsilyl (B98337) cyanide (TMSCN). rsc.org In such reactions, the solid lead complex provides active sites on its surface where the reactants can adsorb and react.

The catalytic cycle is believed to involve the activation of the aldehyde by coordination to the Lewis acidic Pb(II) center. This coordination increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack by the cyanide group from TMSCN.

Aldehyde SubstrateConversion (%)
Benzaldehyde (B42025)98
4-Methylbenzaldehyde99
4-Methoxybenzaldehyde99
4-Nitrobenzaldehyde99
4-Chlorobenzaldehyde99
Catalytic performance of a representative Lead(II) carboxylate complex in the cyanosilylation of various aldehydes. The catalyst could be recycled at least three times without significant loss of activity, highlighting its heterogeneous nature. rsc.org

Although this example does not use the neodecanoate ligand, it establishes the capability of lead(II) carboxylate systems to function as recyclable heterogeneous catalysts in important organic transformations. rsc.org

Structure-Property Relationships Governing Material Performance

The performance of this compound as a stabilizer or catalyst is directly tied to its molecular structure. Key features include the nature of the carboxylate ligand and the coordination geometry of the lead ion.

Research on a series of lead carboxylates has revealed a significant structural difference based on the length of the alkyl chain. rsc.org Lead carboxylates with shorter chains (C6 to C8) tend to adopt a hemidirected coordination geometry, where the Pb(II) lone pair is stereochemically active. In contrast, those with longer chains (C9 and above) typically exhibit a holodirected geometry, with a more symmetric arrangement of ligands around the lead ion. rsc.org

Neodecanoic acid is a C10 carboxylic acid, placing this compound in the long-chain category. Its expected holodirected structure may influence its packing in the solid state and its interaction with polymer matrices.

Furthermore, the neodecanoate ligand is not a simple linear C10 chain; it is a mixture of isomers with a highly branched structure, typically with a quaternary carbon at the alpha-position. This branching has important consequences:

Solubility and Compatibility: The bulky and irregular shape of the neodecanoate group can enhance the compound's solubility in nonpolar media, such as the PVC matrix and organic solvents. This improved compatibility ensures a more uniform distribution of the stabilizer within the polymer, which is crucial for effective performance.

PropertyStructural FeatureConsequence on Performance
Coordination Geometry Long (C10) alkyl chainLikely holodirected structure, affecting crystal packing and interaction with substrates. rsc.org
Ligand Structure Highly branched alkyl groupEnhances solubility and compatibility in nonpolar media, ensuring better dispersion in polymers.
Steric Hindrance Bulky neodecanoate ligandMay provide steric protection to the Pb-O bond, influencing thermal stability and reactivity.

These structure-property relationships are fundamental to understanding why this compound is an effective additive in various material applications.

Influence of the Branched Neodecanoate Ligand Structure on Thermal Stability

The thermal stability of this compound is intrinsically linked to the unique structure of its neodecanoate ligand. Neodecanoic acid is a carboxylic acid with a ten-carbon skeleton, characterized by a highly branched structure, specifically with a quaternary carbon atom adjacent to the carboxyl group. This branching imparts significant steric hindrance around the lead(II) center, which profoundly influences the compound's physical and chemical properties, most notably its thermal decomposition pathway.

In contrast to its straight-chain isomer, decanoate (B1226879), the bulky, branched nature of the neodecanoate ligand affects intermolecular forces and molecular packing in the solid state. Generally, branched isomers exhibit weaker van der Waals forces compared to their linear counterparts because the branching reduces the effective surface area for intermolecular contact. This principle suggests that the thermal energy required to overcome these forces and initiate decomposition may differ significantly between lead(II) salts of branched and straight-chain carboxylic acids.

Research into the thermal decomposition of the linear analog, lead(II) decanoate, provides a crucial baseline for understanding these effects. Studies using thermogravimetry (T.g.), derivative thermogravimetry (d.t.g.), and differential thermal analysis (d.t.a.) have shown that lead(II) decanoate decomposes in the melt phase over a temperature range of 520–720 K (approximately 247–447 °C). rsc.org The primary decomposition product is nonadecan-10-one, alongside lower ketones, alkanes, alkenes, CO₂, and CO. rsc.org

Comparative Thermal Decomposition Data of Lead(II) Carboxylates
CompoundLigand StructureDecomposition Temperature Range (K)Key Gaseous Products
Lead(II) decanoateStraight-Chain (C10)520–720 KNonadecan-10-one, CO₂, CO, Alkanes, Alkenes rsc.org
This compoundBranched-Chain (C10)Data not specified in sourcesData not specified in sources

Role of Lead(II) Coordination Geometry in Functional Behavior

In a holodirected geometry, the ligands are distributed symmetrically around the lead ion, and the lone pair is considered stereochemically inactive, residing in a spherical s-orbital. researchgate.net This arrangement is typically found in complexes with high coordination numbers. acs.org Conversely, in a hemidirected geometry, the ligands occupy only a part of the coordination sphere, leaving a distinct gap or void. acs.org This occurs when the lone pair is stereochemically active, occupying a hybrid orbital and effectively repelling the bonding pairs. mdpi.com Hemidirected geometries are common in complexes with lower coordination numbers. nih.govnih.gov

This structural variability is crucial to the functional behavior of lead(II) complexes, including their catalytic activity. The asymmetric, coordinatively unsaturated nature of hemidirected complexes can be a key factor in catalysis. The void in the coordination sphere can serve as an active site for substrate binding and activation.

A study on various lead(II) complexes demonstrated their efficacy as heterogeneous catalysts in cyanosilylation reactions. rsc.org The research highlighted that Pb(II) ions can display coordination numbers from 5 to 8, resulting in either hemi- or holodirected environments. rsc.org The catalytic performance is directly linked to this geometry. A hemidirected complex, with its accessible metal center and distorted geometry, can facilitate the approach of reactants and stabilize the transition state of a reaction more effectively than a sterically crowded and symmetric holodirected complex. For example, the catalytic conversion of benzaldehyde in a cyanosilylation reaction shows varied yields depending on the specific lead(II) complex used, which in turn is dictated by its coordination sphere. rsc.org The ability of these catalysts to be recycled multiple times without significant loss of activity underscores the stability of these coordination structures under reaction conditions. rsc.org

Influence of Pb(II) Coordination Geometry on Catalytic Activity
Coordination GeometryDescriptionImplication for Functional Behavior (e.g., Catalysis)Example Catalytic Reaction
HemidirectedAsymmetric ligand distribution with a void due to a stereochemically active lone pair. acs.orgCreates an accessible coordination site, potentially enhancing catalytic activity by facilitating substrate binding. rsc.orgCyanosilylation of aldehydes rsc.org
HolodirectedSymmetric ligand distribution; stereochemically inactive lone pair. acs.orgThe metal center is sterically shielded, which may hinder substrate access and result in lower catalytic activity compared to hemidirected analogues.Cyanosilylation of aldehydes rsc.org

Applications and Performance Studies in Materials Science

Polymer Stabilization Research

The utility of metal carboxylates as stabilizers for polymers like polyvinyl chloride (PVC) is well-documented. These additives are crucial for preventing degradation during high-temperature processing and exposure to environmental factors such as ultraviolet (UV) light.

Heat stabilizers are essential additives for enhancing the thermal stability of PVC during processing. Organometallic compounds, including metal neodecanoates, are effective in this role. While research often highlights organotin neodecanoates, the principles apply to other metal carboxylates like lead neodecanoate. researchgate.net The primary degradation mechanism in PVC involves the elimination of hydrogen chloride (HCl), which is autocatalytic. Heat stabilizers function by absorbing the released HCl and replacing unstable chlorine atoms on the PVC polymer chain. researchgate.net

The synergistic effect of combining different metal-based stabilizers is a key area of study. For instance, in systems using tin neodecanoate, the addition of calcium and zinc stearates has been shown to significantly improve both initial color and long-term thermal stability of PVC. researchgate.net In such a system, the zinc stearate (B1226849) provides initial heat stabilization, while the calcium stearate inhibits "zinc burning," a form of rapid degradation. researchgate.net This suggests that lead(2+) neodecanoate could be used in similar multi-component systems to optimize stabilization performance.

The prevention of thermal and photodegradation is directly linked to the preservation of the material's physical properties. Effective stabilization maintains the integrity of the polymer chains, which is crucial for mechanical durability. When PVC degrades, it can become brittle, losing its tensile strength and flexibility. By preventing this degradation, stabilizers like this compound help preserve the intended mechanical performance of the final product.

Furthermore, degradation significantly impacts the optical properties of PVC, leading to discoloration, typically yellowing and eventual browning. The effectiveness of a stabilizer is often measured by its ability to maintain the initial color of the PVC material over time when exposed to heat. Studies on analogous tin neodecanoate stabilizers show that multi-component systems can maintain better initial color and delay significant color deepening compared to single-component stabilizers. researchgate.net This preservation of clarity and prevention of discoloration is a critical function of stabilizers in applications where aesthetics are important.

Catalysis Research

Lead(II) compounds, including neodecanoates, have been explored as catalysts in various organic reactions. Their Lewis acidic nature allows them to activate substrates and facilitate chemical transformations.

Lead(II) complexes have been demonstrated to be effective heterogeneous catalysts for the cyanosilylation of aldehydes. This reaction involves the addition of trimethylsilyl (B98337) cyanide (TMSCN) to an aldehyde to form a cyanohydrin trimethylsilyl ether. rsc.orgmdpi.com The catalytic mechanism is believed to involve the coordination of the aldehyde's oxygen atom to the lead(II) center, which increases the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack by the cyano group. mdpi.com

Research has shown that lead(II) complexes can catalyze these reactions efficiently at mild temperatures (e.g., 15 °C) and can be recycled multiple times without a significant loss of activity. rsc.org In comparative studies of Group 14 metallocenes (Ge, Sn, Pb), lead and tin catalysts exhibited the highest reactivity in cyanosilylation reactions. chemrxiv.org The efficiency of these catalysts is demonstrated by the high product yields achieved across a range of aldehyde substrates. chemrxiv.org

Table 1: Catalytic Performance of a Lead Metallocene Compound in the Cyanosilylation of Various Aldehydes This table illustrates the reaction efficiency of a representative lead catalyst in cyanosilylation reactions, showing the percentage yield of the resulting product.

Aldehyde Substrate Product Yield (%)
4-Methoxybenzaldehyde 99
4-(Trifluoromethyl)benzaldehyde 99
4-Nitrobenzaldehyde 99
2-Naphthaldehyde 99
2-Furaldehyde 99
Cinnamaldehyde 99

Data sourced from studies on Group 14 metallocene catalysts. chemrxiv.org

Catalysts are fundamental to polymer chemistry for controlling polymerization processes and defining the properties of the resulting materials. mdpi.com Metal complexes are widely used to catalyze the polymerization of various monomers. scirp.org While specific research focusing solely on this compound in broad polymerization applications is limited, its role is evident in specific areas like the synthesis of polyurethanes, where metal carboxylates are commonly used to catalyze the reaction between isocyanates and polyols. The performance in this area is often evaluated in direct comparison with tin and bismuth analogues.

The catalytic activity of lead neodecanoate is often benchmarked against that of tin and bismuth neodecanoates, which are widely used in applications such as polyurethane synthesis. Bismuth carboxylates, including neodecanoates, are recognized as viable, less toxic alternatives to traditional organotin catalysts. rsc.org

In studies of polyurethane formation, the catalytic activity of different metal carboxylates can vary significantly. Bismuth neodecanoate has been shown to have performance values similar to the industry-standard dibutyltin (B87310) dilaurate (DBTL), while other bismuth salts like bismuth octoate may show lower activity. researchgate.net The choice of catalyst affects key production parameters such as curing time and the development of material properties like hardness. researchgate.net

In other catalytic applications, such as cyanosilylation, comparative studies have also been conducted. Research on Group 14 metallocenes showed that both tin and lead compounds delivered the highest catalytic activity for the hydroboration and cyanosilylation of carbonyls, outperforming their germanium counterparts. chemrxiv.org Specifically, lead-based catalysts showed the best performance for the hydroboration of aliphatic aldehydes. chemrxiv.org These studies highlight that the choice of metal center (Pb, Sn, or Bi) is a critical factor in determining the efficiency and outcome of the catalytic process.

Table 2: List of Chemical Compounds

Compound Name Chemical Formula (Representative)
This compound C20H38O4Pb
Polyvinyl Chloride (PVC) (C2H3Cl)n
Bismuth neodecanoate C30H57BiO6
Tin neodecanoate C20H38O4Sn
Trimethylsilyl cyanide (TMSCN) C4H9NSi
Calcium stearate C36H70CaO4
Zinc stearate C36H70O4Zn
Dibutyltin dilaurate (DBTL) C32H64O4Sn

Coating Technologies and Surface Protection

This compound has been investigated for various roles in coating technologies, primarily leveraging its properties as a corrosion inhibitor and a drying catalyst. Its application ranges from forming protective layers on metal surfaces to accelerating the curing process in traditional paint and varnish formulations.

Development of Protective Coatings on Metal Substrates

The use of lead carboxylates, a family to which this compound belongs, has been explored for creating thin, protective coatings on metal surfaces to inhibit corrosion. This method is based on the chemical interaction between the carboxylate compound and the metal substrate.

When a metal is treated with a solution containing a lead carboxylate, a lead carboxylate layer can form on the surface. researchgate.net This layer acts as a protective barrier, isolating the metal from corrosive elements in the environment, such as moisture and atmospheric pollutants like acetic acid. researchgate.netresearchgate.net Research on various long-chain carboxylates has shown that they can form a passivating film that is effective in protecting both ferrous and non-ferrous metals. mdpi.com The length of the carbon chain in the carboxylate molecule is considered beneficial as it increases the hydrophobicity of the protective layer, making it more resistant to water. researchgate.net

Studies on compounds analogous to lead neodecanoate, such as lead tetradecanoate, have demonstrated significant retardation in the growth of corrosion products on lead surfaces. researchgate.net This protective mechanism is crucial for preventing the degradation of metal substrates, particularly in environments where they are exposed to volatile organic compounds or acidic conditions. researchgate.netresearchgate.net The formation of these coatings represents a method of creating conversion coatings, where a chemical reaction produces a protective surface layer. mdpi.com

Performance as Driers in Paint and Varnish Formulations

This compound is well-established as a metallic drier, an additive that accelerates the oxidative drying of oil-based and alkyd paints and varnishes. These coatings cure through the autoxidation of unsaturated fatty acids found in drying oils, a process that is impractically slow without a catalyst. Metallic driers like lead neodecanoate facilitate this process by promoting oxygen uptake and catalyzing the decomposition of hydroperoxides, which initiates the crosslinking cascade that solidifies the liquid paint into a hard, durable film.

Lead driers are specifically classified as "through-driers." Unlike "surface driers" such as cobalt salts which primarily act on the surface of the coating, lead promotes a more uniform hardening throughout the entire depth of the film. This characteristic is highly valued as it helps to prevent surface defects like wrinkling, which can occur when the surface dries too quickly while the underlying layer remains wet.

The performance benefits of using lead neodecanoate in formulations include:

Improved Film Hardness: It contributes to the development of a hard, resilient coating with enhanced resistance to scratches and wear.

Enhanced Water Resistance: The thorough crosslinking facilitated by the drier results in a more tightly packed film, reducing pathways for moisture to penetrate.

Good Gloss Retention: The uniform film formation helps in maintaining the gloss of the coating over time.

Lead neodecanoate is often used in combination with other metallic driers to achieve a balanced drying profile. For instance, a common practice is to blend it with a cobalt-based drier to combine the rapid surface-drying action of cobalt with the deep-curing capability of lead.

Table 1: Comparative Performance of Metallic Driers in Alkyd Formulations

Drier Type Primary Function Drying Action Key Advantages Potential Issues
Lead Neodecanoate Through-Drier Promotes uniform drying from the inside out Prevents wrinkling, excellent hardness development, good water resistance. Environmental and health concerns, potential for yellowing.
Cobalt Carboxylates Surface-Drier Very rapid surface curing Fastest surface drying action. Can cause wrinkling if overused, promotes yellowing.
Zirconium Carboxylates Through-Drier Promotes through-drying, often used as a lead replacement Low toxicity, good for light-colored coatings due to less yellowing. Less effective than lead in some high-performance applications.
Calcium Carboxylates Auxiliary Drier Improves flow, pigment wetting, and reduces loss-of-dry on storage Prevents surface defects, enhances stability. Not an active drier on its own.

Integration into Hybrid Nanomaterials

This compound and similar organolead compounds can serve as precursors or components in the fabrication of nanomaterials and complex organometallic structures. Their chemical nature allows them to be used in synthesis routes that involve controlled decomposition or reaction to form new materials with specific morphologies and properties.

Utilization as a Stabilization Matrix for Nanoparticle Synthesis

While not typically used as a general-purpose stabilization matrix for synthesizing unrelated nanoparticles, the organic ligands of lead carboxylates can play a crucial role in the formation and stabilization of lead-containing nanoparticles. Research on the thermal decomposition of lead stearate, a compound structurally similar to lead neodecanoate, shows that lead nanoparticles can be synthesized through this method. epa.gov

In this process, the lead carboxylate precursor is heated in a high-boiling point solvent. During thermolysis, the compound decomposes to form metallic lead nanoparticles. epa.gov The organic decomposition products of the stearate ligand form a protective coat or shell around the newly formed nanoparticles. epa.gov This organic coating serves two primary functions: it prevents the nanoparticles from oxidizing upon exposure to air, and it allows them to be readily dispersed in organic solvents. epa.gov Therefore, the neodecanoate ligand can be seen as a precursor to the stabilizing agent in the synthesis of lead-based nanoparticles. This is distinct from using it as an inert matrix to stabilize pre-existing nanoparticles of another material. Green synthesis methods have also been developed for lead oxide nanoparticles, using materials like plant extracts as both reducing and stabilizing agents. nih.govelsevierpure.comnih.gov

Precursor for Complex Organometallic Structures in Advanced Material Fabrication

Organolead compounds, including lead carboxylates, are valuable precursors for creating more complex organometallic and inorganic structures. wikipedia.org The thermal decomposition of these compounds is a key method for fabricating new materials. Studies on lead(II) decanoate (B1226879) have detailed its decomposition kinetics, showing that it breaks down at elevated temperatures (in the range of 520–720 K) to produce a variety of gaseous products and solid residues. rsc.org Such controlled decomposition can be harnessed to produce lead oxide nanoparticles or other lead-based materials. researchgate.netdtic.mil

Furthermore, lead(II) compounds can be used to synthesize metal-organic frameworks (MOFs). researchgate.netnih.gov MOFs are highly porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com By carefully selecting the metal precursor and the organic linker, materials with vast surface areas and tunable properties can be created for applications in catalysis, gas storage, and separation. researchgate.netnih.gov Lead(II) coordination polymers, which are a type of MOF, have been synthesized and subsequently used as precursors themselves. Through thermolysis, these well-defined structures can be converted into lead oxide nanoparticles with controlled size and morphology, demonstrating a pathway from a molecular lead compound to a functional nanomaterial. researchgate.net

Environmental Fate and Transport Studies Non Biological Focus

Dissolution and Speciation of Lead(2+) Neodecanoate in Abiotic Aqueous Environments

This compound is characterized by its low solubility in water. However, to the extent that it does dissolve, it can act as a source of free lead(II) ions in aqueous systems. The dissolution process involves the dissociation of the salt into the lead(II) cation and the neodecanoate anion.

Several factors govern the release of lead(II) ions from this compound into water systems:

pH: As the primary driver of lead speciation, pH is the most critical factor. Lower pH conditions generally favor the dissolution of lead salts and the presence of the more mobile Pb²⁺ ion. sustainability-directory.com

Presence of Ligands: Natural waters contain various inorganic and organic ligands that can form complexes with lead ions. Inorganic ligands like carbonate (CO₃²⁻), sulfate (B86663) (SO₄²⁻), and chloride (Cl⁻) can precipitate with Pb²⁺, forming compounds like lead carbonate (cerussite) or lead sulfate (anglesite), which have low water solubility and can limit the concentration of dissolved lead. itrcweb.org

Dissolved Organic Matter (DOM): Components of DOM, such as humic and fulvic acids, possess functional groups (e.g., carboxylic and phenolic groups) that can form strong complexes with Pb²⁺. nih.govmdpi.com This complexation can either enhance the transport of lead in a dissolved form or contribute to its sorption onto particulate matter, depending on the nature of the DOM. unige.ch

Illustrative Data: pH-Dependent Speciation of Lead(II) in Water

The following table provides a theoretical distribution of major lead species in an aqueous system at different pH values, demonstrating the influence of pH on lead speciation. This data is representative of lead chemistry and not based on direct experimental results for this compound.

pH ValueDominant Lead SpeciesPercentage of Total Dissolved Lead (Approximate)
4.0Pb²⁺>99%
6.0Pb²⁺, Pb(OH)⁺Pb²⁺ (~90%), Pb(OH)⁺ (~10%)
8.0Pb(OH)₂, PbCO₃Varies with carbonate concentration
10.0Pb(OH)₃⁻, Pb(CO₃)₂²⁻Varies with carbonate concentration

Adsorption and Partitioning Behavior in Environmental Compartments

The mobility of lead released from this compound in the environment is significantly limited by its strong tendency to adsorb onto solid phases. This partitioning behavior dictates whether lead remains localized or is transported over larger distances.

Lead(II) ions exhibit a high affinity for the surfaces of various minerals commonly found in soils and sediments. Key mineral surfaces that effectively sorb lead include:

Clay Minerals: The layered structures and negative surface charges of clay minerals (e.g., montmorillonite, kaolinite) facilitate the adsorption of positively charged Pb²⁺ ions through cation exchange and surface complexation.

Iron and Manganese Oxides/Hydroxides: These minerals are ubiquitous as coatings on other soil particles and have a high density of surface hydroxyl groups. Lead can form strong, inner-sphere complexes with these surfaces, leading to its effective immobilization. researchgate.net

The adsorption process is often described by isotherm models, such as the Langmuir or Freundlich isotherms, which relate the amount of substance adsorbed on a solid to its concentration in the surrounding solution at equilibrium. researchgate.net The partitioning of lead between the solid and aqueous phases is quantified by the partition coefficient (Kd), which is the ratio of the lead concentration in the soil to its concentration in the water. nih.govresearchgate.netepa.govservice.gov.uk High Kd values indicate strong sorption and low mobility. ijees.net

Illustrative Data: Typical Partition Coefficients (Kd) for Lead in Different Soil Types

This table presents typical ranges for lead partition coefficients in various soil types, highlighting the compound's expected low mobility. These are general values for lead and not specific to this compound.

Soil TypeOrganic Matter ContentClay ContentTypical pH RangeRepresentative Kd Range (L/kg)
Sandy SoilLowLow4.5 - 6.550 - 500
LoamModerateModerate5.5 - 7.0500 - 5,000
Clay SoilModerate to HighHigh6.0 - 8.02,000 - 20,000
Organic SoilHighVariable4.0 - 7.0>10,000

Degradation Pathways in Abiotic Environmental Systems

This compound can undergo hydrolysis, a reaction with water. This process is a key pathway for the release of lead ions. The stability of the compound is influenced by environmental conditions. In the presence of water and atmospheric carbon dioxide, lead carboxylates can slowly decompose.

The expected abiotic transformation products of this compound are:

Lead(II) Hydroxides and Carbonates: As the lead ion is released into the aqueous phase, it will undergo hydrolysis and react with dissolved carbonate to form various lead hydroxides and lead carbonates, depending on the water chemistry. itrcweb.org

Neodecanoic Acid: The protonation of the neodecanoate anion in water will form neodecanoic acid.

Lead Oxide: Under certain conditions, particularly upon exposure to air and moisture over time, the ultimate solid-state transformation product can be lead oxide fumes.

Photolytic Degradation Processes

Photolytic degradation, or photolysis, is a key abiotic process that can break down chemical compounds in the environment through the energy of sunlight. This process can occur through two primary pathways: direct photolysis, where the molecule itself absorbs photons, leading to its decomposition, and indirect photolysis, where other photosensitive substances in the environment absorb light and produce reactive species (like hydroxyl radicals) that then degrade the compound of interest.

For this compound, photolytic degradation would involve the absorption of light energy, potentially leading to the cleavage of the ionic bond between the lead cation (Pb²⁺) and the neodecanoate anion, or the breakdown of the neodecanoate ligand itself. Organometallic compounds, and metal carboxylates specifically, can be susceptible to photolysis. The process is often initiated by a ligand-to-metal charge transfer (LMCT), where an electron is photo-excited from the carboxylate ligand to the lead ion. This can lead to the formation of a neodecanoyl radical and a reduced lead species, initiating a cascade of further degradation reactions.

However, a review of available scientific literature reveals a significant lack of specific studies on the photolytic degradation of this compound. Consequently, crucial data required to quantify its environmental persistence against sunlight, such as the quantum yield (a measure of the efficiency of a photochemical process) and the environmental half-life under various conditions, are not available. While the photodegradation of other metal carboxylates has been studied, direct extrapolation of these findings to this compound is not scientifically rigorous without specific experimental data.

To conduct a thorough assessment of photolytic degradation, the following parameters would need to be experimentally determined:

Table 1: Key Parameters for Photolytic Degradation Assessment of this compound

ParameterValueDescription
UV-Vis Absorption Spectrum Data not availableDetermines the wavelengths of light the compound absorbs, which is a prerequisite for direct photolysis.
Molar Absorptivity (ε) Data not availableQuantifies how strongly the chemical absorbs light at a given wavelength.
Quantum Yield (Φ) Data not availableRepresents the fraction of absorbed photons that result in a chemical transformation. This is a critical value for calculating degradation rates.
Direct Photolysis Half-Life (t½) Data not availableThe time required for 50% of the compound to degrade under specific sunlight conditions (e.g., in surface water, in the atmosphere).
Indirect Photolysis Rate Constant Data not availableThe rate at which the compound reacts with photochemically generated species like hydroxyl radicals.
Identified Degradation Products Data not availableThe chemical species formed as the parent compound breaks down.

Without these data, any statement on the specific rate and pathway of this compound's photolytic degradation remains speculative.

Modeling and Prediction of Environmental Distribution and Mobility

Environmental fate models are computational tools used to predict how a chemical will move and where it will accumulate in the environment. researchgate.net These models integrate a chemical's physical and chemical properties with the characteristics of a defined environment to estimate its distribution across air, water, soil, and sediment. researchgate.net

Fugacity models, developed by Donald Mackay, are a widely used type of multimedia environmental model. envchemgroup.comwikipedia.org Fugacity can be understood as the "escaping tendency" of a chemical from a particular phase or compartment. envchemgroup.comslu.se In a state of equilibrium, the fugacity of a chemical will be equal in all compartments. envchemgroup.com By calculating the fugacity capacity (Z), which is a measure of a compartment's ability to absorb a chemical, models can predict the concentration and distribution of a substance at equilibrium. wikipedia.org

This high lipophilicity suggests a high octanol-water partition coefficient (Kow) and a high organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.org A high Koc value indicates that the compound will strongly adsorb to organic matter in soil and sediment, thereby reducing its mobility in the environment. chemsafetypro.com Chemicals with these characteristics tend to be removed from the water column and accumulate in sediments, and they are not readily leached from soils into groundwater. chemsafetypro.com

The following table outlines the essential parameters for modeling the environmental distribution of this compound and provides an expected qualitative assessment based on its chemical class.

Table 2: Input Parameters for Environmental Modeling of this compound

ParameterValueImplication for Environmental Distribution and Mobility
Molecular Weight 453.65 g/mol Basic property used in fate calculations.
Vapor Pressure Data not available (Expected to be very low)Low volatility; unlikely to be significantly present in the atmosphere.
Water Solubility Data not available (Expected to be very low)Limited distribution in the aqueous phase; tends to partition out of water.
Log Octanol-Water Partition Coefficient (Log Kow) Data not available (Expected to be high)High tendency to partition into organic matter and fatty tissues (bioaccumulation potential).
Organic Carbon-Water Partition Coefficient (Log Koc) Data not available (Expected to be high)Strong adsorption to soil and sediment organic carbon, leading to low mobility in these media. chemsafetypro.com
Henry's Law Constant Data not available (Expected to be very low)Low tendency to partition from water to air.

Future Research Directions and Sustainable Alternatives

Development of Lead-Free Stabilizer Alternatives for Polymer Industries

The primary driver for innovation in the PVC stabilizer market is the global, regulation-led phase-out of lead-based compounds. platinumindustriesltd.comdataintelo.com Stringent regulations, such as the European Union's REACH and RoHS directives, have compelled manufacturers to seek safer, more environmentally benign alternatives. pvcstabilizer.comnimbasia.com This has spurred significant research and development into a new generation of stabilizers.

The main categories of lead-free alternatives include:

Calcium-Zinc (Ca-Zn) Stabilizers: These have emerged as a leading non-toxic alternative, particularly for rigid PVC applications like pipes (B44673), fittings, and window profiles. cognitivemarketresearch.comfaithind.com They are heavy-metal-free and offer good thermal stability and excellent weatherability. pvcstabilizer.comgoldstab.com Ongoing research focuses on optimizing Ca-Zn formulations with co-stabilizers and lubricants to match the processing window and cost-effectiveness of traditional lead stabilizers. goldstab.com

Organic-Based Stabilizers (OBS): This emerging class of stabilizers utilizes organic compounds such as uracil (B121893) derivatives, β-diketones, and polyols. faithind.comgoldstab.com They are gaining traction for specialty applications requiring high purity, such as medical-grade PVC and food packaging. nimbasia.com

Tin-Based Stabilizers: Organotin stabilizers, particularly mercaptides, offer excellent heat stability and transparency, making them suitable for clear PVC applications. goldstab.com However, some organotin compounds have their own toxicity concerns, which has led to restrictions and a focus on developing less hazardous versions. goldstab.com

The global market for lead-free PVC stabilizers is experiencing robust growth, with a projected compound annual growth rate (CAGR) of around 6.8%, expected to reach an estimated USD 5.8 billion by 2032. dataintelo.com This expansion is largely driven by the construction, automotive, and electronics industries in rapidly industrializing regions like Asia Pacific. dataintelo.comdatainsightsmarket.com

Table 1: Comparison of PVC Stabilizer Systems

Stabilizer Type Key Advantages Key Disadvantages Primary Applications
Lead-Based High heat stability, wide processing window, low cost. goldstab.compvcstabilizer.com Environmental and health toxicity, regulatory restrictions. goldstab.compvcstabilizer.com Pipes, wires & cables, profiles. pvcstabilizer.com
Calcium-Zinc Non-toxic, good weathering, environmentally friendly. goldstab.comwirecable.in Narrower processing window, potentially higher cost. platinumindustriesltd.com Pipes & fittings, profiles, medical devices. pvcstabilizer.comcognitivemarketresearch.com
Tin-Based Excellent heat stability, good transparency. goldstab.com Higher cost, potential for toxicity in some formulations. goldstab.com Transparent films, sheets, bottles. goldstab.com
Organic-Based Non-toxic, suitable for high-purity applications. faithind.com Generally higher cost, performance can be application-specific. nimbasia.com Food packaging, medical tubing. nimbasia.com

Advancements in Lead(2+) Neodecanoate Synthesis for Enhanced Sustainability

While the industry is shifting away from lead stabilizers, research into more sustainable synthesis routes for metal carboxylates like this compound remains relevant for its other specialized applications. Traditional synthesis methods often involve organic solvents and require significant energy input. google.com Future research is focused on aligning its production with the principles of green chemistry.

Key areas for advancement include:

Eco-Friendly Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or deep eutectic solvents could dramatically reduce the environmental footprint of the synthesis process. mdpi.com

Renewable Feedstocks: Investigating the use of bio-based precursors for the neodecanoate ligand, derived from renewable plant sources, could reduce the reliance on petrochemicals.

Catalytic Efficiency: Developing novel catalysts that can facilitate the reaction under milder conditions (lower temperature and pressure) would contribute to a more sustainable process.

"Green" synthesis approaches, which often use plant extracts or microorganisms as reducing and capping agents, have been successfully employed for creating various metal nanoparticles and could provide a template for developing novel, environmentally friendly methods for producing lead carboxylates. nih.govrsc.org

Novel Catalytic Applications and Mechanistic Insights Beyond Current Uses

This compound is known to act as a catalyst, primarily as a "drier" in paints and coatings, where it accelerates the oxidative cross-linking of drying oils. shcfchemical.com However, the broader catalytic potential of lead compounds is an area ripe for exploration. alfachemic.com Future research could focus on leveraging its properties for a new range of chemical transformations.

Potential Novel Applications:

Organic Synthesis: Lead(II) compounds have shown activity in catalyzing specific organic reactions. For instance, some lead complexes act as heterogeneous catalysts for cyanosilylation reactions of aldehydes. rsc.org Research could explore whether this compound exhibits similar or unique catalytic activities for forming carbon-carbon or carbon-heteroatom bonds.

Polymerization Catalysis: Beyond its role as a stabilizer, it could be investigated as a catalyst or co-catalyst in specific polymerization reactions, potentially influencing polymer architecture or reaction kinetics.

Photocatalysis: Perovskite organic lead halide compounds have demonstrated promising photoelectric properties for applications in photocatalysis. alfachemic.com Investigating the potential of this compound as a precursor for such materials or as a component in photocatalytic systems is a plausible research direction.

Mechanistic Insights: A significant hurdle in developing novel catalytic applications is the limited understanding of the reaction mechanisms. Detailed mechanistic studies are crucial. Future research would likely involve:

Kinetic Studies: To understand reaction rates and the influence of different parameters.

Spectroscopic Analysis: Using techniques like solid-state NMR to probe the coordination environment of the lead ion during a catalytic cycle, which is known to be complex and can be either hemidirected or holodirected depending on the attached ligands. researchgate.netrsc.org

Computational Modeling: Employing Density Functional Theory (DFT) calculations to model reaction pathways and transition states, similar to studies performed on other metal carboxylate catalysts like those based on ruthenium. acs.org

Understanding these fundamental mechanisms is key to designing more efficient and selective catalysts for targeted applications. rsc.org

Exploration of this compound in Advanced Functional Materials

The unique properties of lead compounds have long been exploited in functional materials, such as the piezoelectric and ferroelectric properties of lead zirconate titanate (PZT) used in sensors and actuators. nih.govewadirect.com this compound could serve as a valuable precursor or additive in the creation of next-generation smart materials.

Potential Research Areas:

Precursor for Functional Ceramics: It could be used in sol-gel or thermal decomposition processes to synthesize lead-based functional oxides (e.g., PbO, PZT) as nanoparticles or thin films. google.com The organic neodecanoate ligand offers good solubility in nonpolar solvents, providing a potential advantage in processing and formulation.

Smart Sensors: Lead compounds are integral to various sensors. nih.gov Research could explore incorporating this compound into polymer composites to create flexible sensors that respond to stimuli such as pressure, temperature, or chemical exposure.

Self-Healing Coatings: Building on its role as a drying agent in coatings, it could be integrated into self-healing polymer systems. For example, it could be encapsulated and released upon damage to catalyze a cross-linking or polymerization reaction that "heals" a crack or scratch in the coating.

Radiation Shielding Materials: Lead is well-known for its high density and effectiveness in blocking radiation. xometry.comsamaterials.com Dispersing this compound within a polymer matrix could lead to the development of flexible, lightweight, and processable radiation-shielding composites for medical or aerospace applications.

The exploration of these advanced applications provides a pathway to potentially repurpose the unique chemistry of this compound for high-value, technologically advanced products, shifting its application profile beyond traditional uses.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Lead(2+) neodecanoate, and how can experimental reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves reacting neodecanoic acid with a lead(II) salt (e.g., lead oxide or acetate) in a non-aqueous solvent. To ensure reproducibility, document stoichiometric ratios, solvent purity, reaction temperature, and inert atmosphere conditions. Include validation steps like Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate coordination and inductively coupled plasma mass spectrometry (ICP-MS) for lead quantification .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) to verify ligand coordination and X-ray diffraction (XRD) for crystalline structure analysis. Thermogravimetric analysis (TGA) assesses thermal stability, while elemental analysis (EA) confirms carbon/hydrogen/lead ratios. For solubility studies, employ UV-Vis spectroscopy in varying solvents .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Follow OSHA and GHS guidelines: use fume hoods for powder handling, wear nitrile gloves, and avoid skin contact. Store in airtight containers labeled with CAS 71684-29-2. Include first-aid protocols (e.g., immediate rinsing for eye exposure) and disposal methods compliant with local hazardous waste regulations .

Advanced Research Questions

Q. What mechanisms explain the coordination chemistry of this compound, and how does this affect its reactivity in catalytic systems?

  • Methodological Answer : Investigate ligand exchange dynamics using extended X-ray absorption fine structure (EXAFS) spectroscopy. Compare reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by varying solvent polarity and temperature. Theoretical studies (DFT calculations) can model electron density distribution at the lead center .

Q. How can discrepancies in reported thermal degradation profiles of this compound be resolved?

  • Methodological Answer : Conduct replicated TGA experiments under controlled atmospheres (N₂ vs. air). Use differential scanning calorimetry (DSC) to identify phase transitions and gas chromatography-mass spectrometry (GC-MS) to analyze volatile decomposition products. Statistical tools (e.g., ANOVA) should compare datasets from independent studies .

Q. What methodologies are optimal for detecting trace Lead(2+) residues from neodecanoate degradation in environmental samples?

  • Methodological Answer : Employ ICP-MS with isotope dilution for high sensitivity. Solid-phase extraction (SPE) pre-concentrates samples, while X-ray fluorescence (XRF) maps lead distribution in soil/water matrices. Validate with certified reference materials (CRMs) and spike-recovery tests .

Q. How does the ligand structure of neodecanoate influence the colloidal stability of Lead(2+) complexes in polymer matrices?

  • Methodological Answer : Compare colloidal stability (via dynamic light scattering, DLS) with structurally similar carboxylates (e.g., decanoate, stearate). Monitor aggregation kinetics under shear stress and varying pH. Small-angle neutron scattering (SANS) reveals micellar organization in hydrophobic polymers like polyolefins .

Q. What strategies mitigate oxidative degradation of this compound in high-temperature applications?

  • Methodological Answer : Introduce antioxidants (e.g., hindered phenols) and evaluate their efficacy using accelerated aging tests (85°C/85% humidity). Electron paramagnetic resonance (EPR) identifies radical intermediates, while FTIR tracks carbonyl formation. Compare stability in inert vs. oxidative atmospheres .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.